molecular formula C24H26N2O4 B10980868 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid

Cat. No.: B10980868
M. Wt: 406.5 g/mol
InChI Key: FYZYSEWVLYUENI-UHFFFAOYSA-N
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Description

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a benzyloxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride and a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is unique due to its combination of an indole moiety, a benzyloxy group, and a piperidine ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

1-[3-(5-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-15-21(8-9-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29)

InChI Key

FYZYSEWVLYUENI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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